N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
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Description
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C23H21N3O4 and its molecular weight is 403.438. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
One-pot, three-component synthesis methods have been developed to create novel derivatives, such as 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides, which exhibit antibacterial effects against both Gram-negative and Gram-positive bacteria. These methodologies emphasize environmentally friendly approaches, good yields, and the use of readily available materials, showcasing the potential of chromene derivatives in antibacterial drug discovery (Pouramiri, Kermani, & Khaleghi, 2017).
Analgesic and Antidepressant Effects
Research on δ-opioid mechanisms for compounds like ADL5747 and ADL5859, which are structurally related to the queried compound, shows potential for chronic pain treatment. These studies reveal the molecular mechanisms underlying the analgesic effects in mice, emphasizing the role of δ-opioid receptors, particularly in peripheral neurons, suggesting the utility of such compounds in developing new pain management therapies (Nozaki et al., 2012).
Synthesis of Heterocyclic Compounds
Piperidine-promoted condensation methods facilitate the synthesis of chromene heterocycles, demonstrating the versatility of piperidine as a catalyst. This approach highlights the synthesis of compounds that could be valuable in various industries, including medicinal chemistry, due to their potential biological activities (Kangani et al., 2017).
Cancer Research
Docking studies on synthesized chromeno[4,3-b]pyridine derivatives aim at identifying potential anticancer agents, with specific compounds showing high activity toward breast cancer cell lines. This research underscores the importance of structural design and computational analysis in developing new therapeutic agents (Abd El Ghani, Elmorsy, & Ibrahim, 2022).
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c27-18-13-21(29-19-7-3-1-5-16(18)19)22(28)24-14-15-9-11-26(12-10-15)23-25-17-6-2-4-8-20(17)30-23/h1-8,13,15H,9-12,14H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDOZKNHWWEAOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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